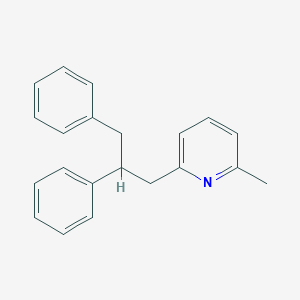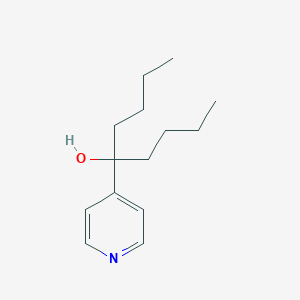![molecular formula C16H17NO3S B289891 1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione](/img/structure/B289891.png)
1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as rhodanine derivative and has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. Additionally, it has been found to induce cell death in cancer cells by targeting specific molecular pathways.
Biochemical and Physiological Effects:
1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. It has also been found to induce cell death in cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione in lab experiments is its versatility. This compound has been shown to have a wide range of biological and pharmacological properties, making it useful for studying various disease models. Additionally, it has low toxicity and is relatively easy to synthesize. However, one limitation of using this compound is its stability. It is prone to degradation in certain conditions, which can affect its efficacy and reliability in experiments.
Direcciones Futuras
There are several future directions for the research of 1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential use in cancer therapy. Furthermore, the development of new synthetic methods for this compound could lead to improved yields and purity, making it more accessible for research purposes.
Métodos De Síntesis
The synthesis of 1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione is a complex process that involves several steps. The most common method for synthesizing this compound is the reaction between 2-acetylthiophene and ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with ammonium acetate to obtain 1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione. This method has been optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-[2-(7-methoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields. This compound has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C16H17NO3S |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-[(2E)-2-(7-methoxy-2,3-dihydrothiochromen-4-ylidene)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H17NO3S/c1-20-12-2-3-13-11(7-9-21-14(13)10-12)6-8-17-15(18)4-5-16(17)19/h2-3,6,10H,4-5,7-9H2,1H3/b11-6+ |
Clave InChI |
UPXVDJNVZWFMNS-IZZDOVSWSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)/C(=C/CN3C(=O)CCC3=O)/CCS2 |
SMILES |
COC1=CC2=C(C=C1)C(=CCN3C(=O)CCC3=O)CCS2 |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CCN3C(=O)CCC3=O)CCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



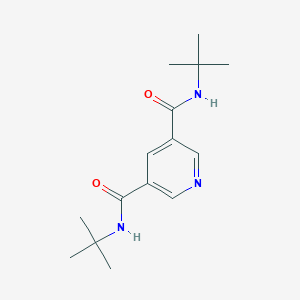
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
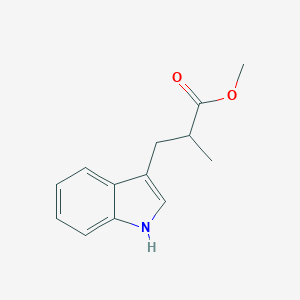
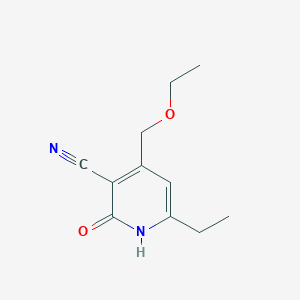
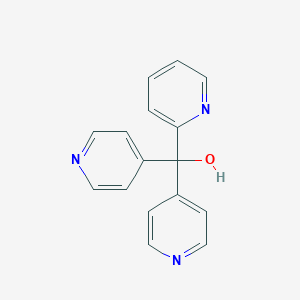
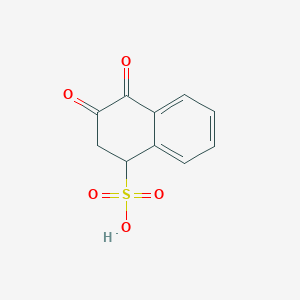
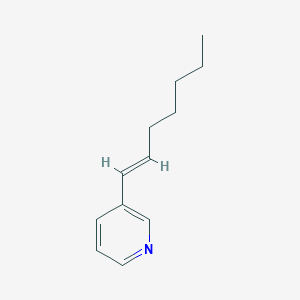
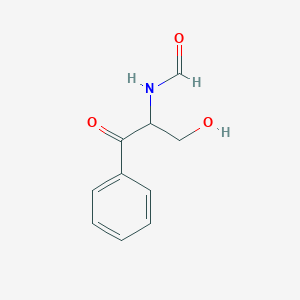
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)


